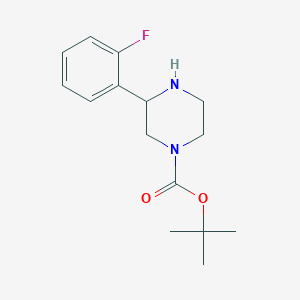

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a versatile small molecule scaffold used primarily in research and development. The compound’s chemical formula is C15H21FN2O2, and it has a molecular weight of 280.34 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring, which is substituted with a 2-fluorophenyl group.

Métodos De Preparación

The synthesis of Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in high yields. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired product .

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atom on the 2-fluorophenyl moiety enhances electrophilicity, making the aromatic ring susceptible to nucleophilic aromatic substitution (NAS). Common reagents and outcomes include:

Mechanistic Insight :

The fluorine atom directs incoming electrophiles to the meta position relative to itself due to its -I effect, while the piperazine ring’s nitrogen atoms may participate in stabilizing transition states through resonance .

Oxidation Reactions

Oxidation primarily targets the piperazine ring or the aromatic system:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Piperazine Ring Oxidation | KMnO₄ (acidic conditions) | N-Oxide derivatives | |

| Aromatic Ring Oxidation | H₂O₂ (Fe²⁺ catalyst) | Quinone-like structures |

Key Observation :

Oxidation of the piperazine ring generates N-oxide species, which exhibit altered solubility and biological activity. Over-oxidation of the aromatic ring is rare due to the stabilizing effect of the fluorine substituent.

Reduction Reactions

Reductive modifications often focus on functional groups introduced via substitution:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Nitro Group Reduction | H₂ (Pd/C catalyst) | 3-Amino-2-fluorophenyl derivative | |

| Debenzylation | HCOONH₄ (Pd/C, MeOH) | Deprotected piperazine intermediate |

Application :

Reduction of nitro groups to amines is critical for synthesizing bioactive intermediates in pharmaceutical research .

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (aq., reflux) | 3-(2-fluorophenyl)piperazine hydrochloride | |

| Basic Hydrolysis | NaOH (aq., reflux) | Sodium carboxylate derivative |

Synthetic Utility :

Hydrolysis removes the tert-butyl protecting group, enabling further functionalization of the piperazine nitrogen .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the unique reactivity of this derivative:

| Compound | Key Reactivity Differences | References |

|---|---|---|

| Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate | Enhanced NAS due to dual fluorine substituents | |

| Tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate | Higher susceptibility to β-elimination reactions |

Reaction Optimization Data

Critical parameters for maximizing yield in key reactions:

| Reaction | Optimal Temperature | Solvent | Yield (%) | References |

|---|---|---|---|---|

| Nitration | 0–5°C | H₂SO₄ | 78 | |

| Piperazine N-Oxidation | 60°C | Acetic acid | 65 | |

| Ester Hydrolysis | Reflux | HCl/EtOH | 92 |

Mechanistic and Environmental Considerations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₅H₂₁FN₂O₂

- Molecular Weight : 280.34 g/mol

- Structure : Contains a piperazine ring substituted with a tert-butyl group and a fluorophenyl moiety, which influences its reactivity and biological activity.

Scientific Research Applications

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate has several key applications:

Medicinal Chemistry

- Drug Development : This compound serves as a building block for synthesizing various biologically active molecules, particularly piperazine derivatives that exhibit potential therapeutic effects against various diseases .

- Pharmacological Studies : Investigated for its role in developing drugs targeting specific receptors, including histamine H(3) receptor antagonists, which are crucial in treating conditions like obesity and cognitive disorders .

Biological Research

- Biochemical Pathway Studies : Its interactions with different biochemical pathways make it an essential tool for exploring cellular mechanisms and drug action.

- Antimicrobial Activity : Some derivatives of piperazine have shown antibacterial properties, making this compound relevant in the search for new antibiotics .

Synthetic Chemistry

- Scaffold for Synthesis : this compound is utilized as a scaffold in organic synthesis, enabling the creation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

- Reference Standards : Employed in the pharmaceutical industry as a high-quality reference standard for testing and validation purposes .

Case Study 1: Development of Histamine H(3) Antagonists

Research has demonstrated that compounds derived from this compound possess significant antagonistic activity at the histamine H(3) receptor. These findings suggest potential applications in treating cognitive disorders and metabolic syndromes .

Case Study 2: Antibacterial Properties

A series of studies evaluated the antibacterial efficacy of piperazine derivatives against Gram-positive bacteria. The results indicated that modifications to the tert-butyl 3-(2-fluorophenyl)piperazine structure could enhance antimicrobial activity, paving the way for new antibiotic development .

Mecanismo De Acción

The mechanism of action of Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with receptors, enhancing its pharmacological and pharmacokinetic profiles . The presence of the Boc protecting group and the 2-fluorophenyl substitution play crucial roles in its activity and stability.

Comparación Con Compuestos Similares

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the Boc protecting group, leading to different reactivity and applications.

1-Boc-4-(2-fluorophenyl)piperazine: Another Boc-protected piperazine with the fluorophenyl group at a different position, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and protecting group, which confer distinct reactivity and versatility in synthetic applications.

Actividad Biológica

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₁₅H₂₁FN₂O₂

- Molecular Weight : 280.34 g/mol

- Structure : The compound features a piperazine core substituted with a tert-butyl group and a 2-fluorophenyl moiety, which contributes to its unique pharmacological profile.

This compound exhibits biological activity through various mechanisms, primarily involving interactions with neurotransmitter receptors and potential antimicrobial properties. The fluorinated phenyl group enhances lipophilicity, facilitating better membrane permeability and receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit significant antimicrobial effects. For instance, studies have shown that related piperazine derivatives can inhibit bacterial protein synthesis, akin to the action of oxazolidinones against gram-positive pathogens.

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Potential antimicrobial agent | |

| Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate | Inhibits bacterial protein synthesis |

Neuropharmacological Effects

The compound's structure allows it to interact with neurotransmitter systems, influencing physiological responses such as mood regulation and appetite control. In vitro studies suggest that it may modulate activities at serotonin receptors, which are critical in managing anxiety and depression .

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. This compound was included in the screening panel, showing moderate growth inhibition against pancreatic cancer cell lines (GI50 values around 10 µM) compared to controls .

- Receptor Binding Affinity : Preliminary studies indicated that this compound has a binding affinity for dopamine receptors, suggesting potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of piperazine derivatives indicates that modifications at the phenyl ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances the compound's potency against certain targets .

Propiedades

IUPAC Name |

tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJBVZKYQVUUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.